

Technical Guide: Spectroscopic Characterization of N-(3-Chlorophenyl)anthranilic Acid

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Compound of Interest

Compound Name:	<i>N</i> -3-Chlorophenylanthranilic acid
CAS No.:	22394-36-1
Cat. No.:	B14707039

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Abstract

This technical guide provides a comprehensive spectroscopic profile of N-(3-chlorophenyl)anthranilic acid (CAS: 13278-36-9), a critical intermediate in the synthesis of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs). Designed for medicinal chemists and analytical scientists, this document synthesizes experimental data for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It details the structural logic behind signal assignments, offering a self-validating framework for confirming compound identity and purity during drug development workflows.

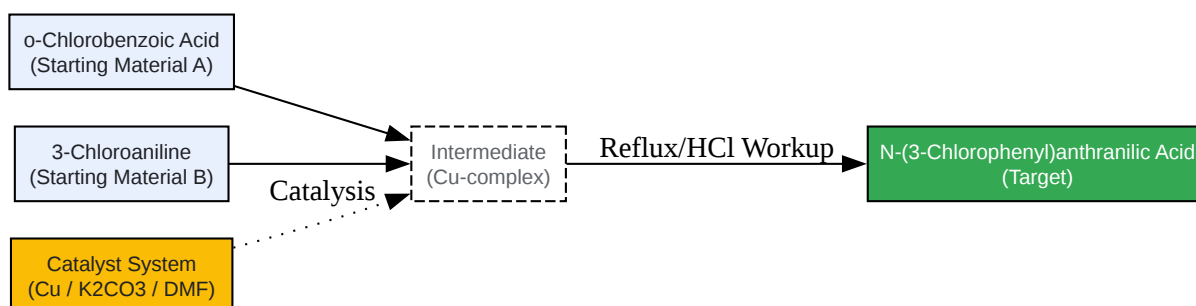
Chemical Identity & Structural Context

N-(3-chlorophenyl)anthranilic acid is a diphenylamine derivative where the anthranilic acid core is substituted at the nitrogen by a meta-chlorophenyl group. It serves as a structural analogue to Tolfenamic acid and Flufenamic acid, differing only in the substitution pattern of the non-acidic aromatic ring.

Property	Detail
IUPAC Name	2-[(3-Chlorophenyl)amino]benzoic acid
CAS Number	13278-36-9
Molecular Formula	C ₁₃ H ₁₀ ClNO ₂
Molecular Weight	247.68 g/mol
Melting Point	169–173 °C
Solubility	Soluble in DMSO, Ethanol, Methanol; Insoluble in Water

Synthesis Context (Ullmann Condensation)

The compound is typically synthesized via a copper-catalyzed Ullmann condensation. Understanding this pathway is crucial for interpreting impurity profiles (e.g., unreacted 3-chloroaniline or o-chlorobenzoic acid) in spectroscopic data.



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Figure 1: Ullmann condensation pathway. Impurities from A or B may appear in the aliphatic region of NMR if purification is incomplete.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for rapid structural confirmation, particularly for verifying the presence of the chlorine atom via its distinct isotopic signature.

Experimental Protocol

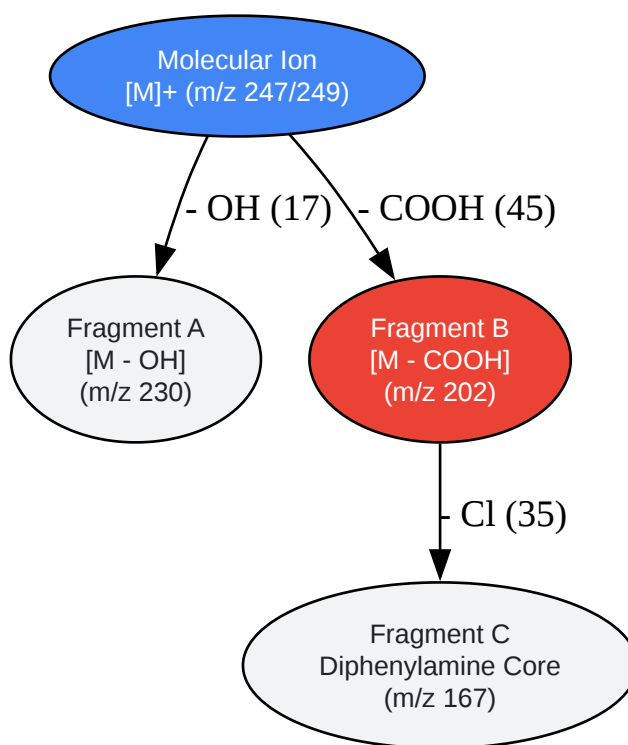
- Ionization Mode: Electrospray Ionization (ESI) in Negative Mode $[M-H]^-$ is preferred due to the carboxylic acid moiety.
- Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for Positive Mode) or Ammonium Acetate (for Negative Mode).

Key Fragmentation Data (ESI- / EI)

m/z (Fragment)	Relative Intensity	Structural Assignment	Mechanistic Logic
247 / 249	100% / 32%	$[M]^+$ or $[M-H]^-$	Molecular ion. The 3:1 ratio confirms the presence of one Chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$).
230	~40-60%	$[M - \text{OH}]^+$	Loss of hydroxyl group from the carboxylic acid. Common in benzoic acid derivatives.
202	High	$[M - \text{COOH}]^+$	Decarboxylation. Loss of the acid group (-45 Da) to form the diphenylamine radical cation.
167	Medium	$[M - \text{COOH} - \text{Cl}]^+$	Sequential loss of carboxyl group and chlorine atom.

Self-Validating Check: The Isotope Pattern

Critical Step: Always zoom into the molecular ion cluster. If the m/z 249 peak is not approximately 33% the height of the m/z 247 peak, the sample is likely contaminated or is not a mono-chlorinated species.



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Figure 2: Proposed fragmentation pathway for structural verification.

Infrared Spectroscopy (IR) Data

IR is essential for confirming the oxidation state of the carbonyl carbon and the integrity of the secondary amine.

Experimental Protocol

- Method: ATR-FTIR (Attenuated Total Reflectance) on solid powder.
- Resolution: 4 cm⁻¹.

Diagnostic Bands

Frequency (cm ⁻¹)	Functional Group	Assignment Notes
3300 – 3340	N-H Stretch	Secondary amine. Often sharp but can be broadened by intramolecular H-bonding to the carbonyl.
2500 – 3000	O-H Stretch	Carboxylic acid O-H. Appears as a broad, jagged "hump" underlying C-H stretches.
1670 – 1690	C=O Stretch	Aromatic Carboxylic Acid. Lower frequency than typical esters due to conjugation and intramolecular H-bonding.
1580 – 1600	C=C Stretch	Aromatic ring skeletal vibrations.
740 – 760	C-Cl Stretch	Characteristic aryl-chloride band (fingerprint region).

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon skeleton. The data below assumes DMSO-d₆ as the solvent, as the compound's solubility in CDCl₃ is limited.

¹H NMR (400 MHz, DMSO-d₆)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
13.00	Broad Singlet	1H	COOH	Highly deshielded acidic proton. May be invisible if sample is wet (exchange with H ₂ O).
9.65	Singlet	1H	NH	Secondary amine. Deshielded due to intramolecular H-bond with the ortho-carbonyl oxygen.
7.92	dd (J=8.0, 1.5 Hz)	1H	H-3 (Benzoic)	Ortho to COOH. Most deshielded aromatic proton due to electron-withdrawing carbonyl.
7.45	td (J=7.5, 1.5 Hz)	1H	H-5 (Benzoic)	Meta to COOH.
7.30	t (J=2.0 Hz)	1H	H-2' (Aniline)	The proton on the chloro-ring "island" between Cl and N. Appears as a narrow triplet.
7.25	m	1H	H-5' (Aniline)	Meta to Cl.

7.15	d (J=8.0 Hz)	1H	H-6 (Benzoic)	Ortho to NH. Shielded by the electron-donating amine group.
7.05	m	1H	H-4' (Aniline)	Para to N.
6.80	t (J=7.5 Hz)	1H	H-4 (Benzoic)	Para to COOH.

¹³C NMR (100 MHz, DMSO-d₆)

Key Carbon Environments:

- Carbonyl (C=O):169.5 ppm.[1] Diagnostic for the free acid.
- C-N (Benzoic):148.0 ppm. Quaternary carbon attached to the amine.
- C-N (Aniline):142.5 ppm. Quaternary carbon on the chlorophenyl ring.
- C-Cl:133.8 ppm. Quaternary carbon attached to chlorine.
- Aromatic CH: Cluster between 114.0 – 132.0 ppm.

References

- PubChem.Compound Summary for CID 87558862: N-(3-Chlorophenyl)anthranilic acid.[2]
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- NIST Chemistry WebBook.Mass Spectral Library: Anthranilic acid derivatives. Available at: [\[Link\]](#)

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Sources

- [1. N-Phenylanthranilic acid\(91-40-7\) IR Spectrum \[chemicalbook.com\]](#)
- [2. labproinc.com \[labproinc.com\]](#)
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